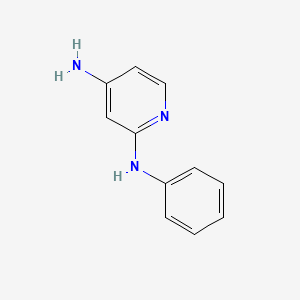

2-N-phenylpyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-phenylpyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJABNEAAUEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308107 | |

| Record name | N2-Phenyl-2,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-51-8 | |

| Record name | N2-Phenyl-2,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Phenyl-2,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodological Innovations for 2 N Phenylpyridine 2,4 Diamine and Analogues

Carbon-Nitrogen Cross-Coupling Methodologies for Phenylpyridine Moiety Construction

The construction of the N-phenylpyridine bond is a key step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for this transformation. nih.govacs.org

Palladium-Catalyzed Amination and Arylation Strategies

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and amines, facilitated by a palladium catalyst. researchgate.netresearchgate.net In the context of 2-N-phenylpyridine-2,4-diamine synthesis, this reaction can be applied to couple an aniline (B41778) derivative with a suitably substituted pyridine (B92270). A common starting material is 2,4-dichloropyridine, which allows for sequential amination reactions. researchgate.netresearchgate.net

Research has demonstrated the highly regioselective nature of the Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine. researchgate.netresearchgate.net This selectivity is crucial for controlling the final structure of the product. The initial amination with aniline or its derivatives yields a 4-chloro-N-phenylpyridin-2-amine intermediate. researchgate.net This intermediate can then undergo a second amination at the C-4 position to introduce the second amino group, leading to the desired 2,4-bisaminopyridine scaffold. researchgate.net Microwave-assisted protocols have also been developed to expedite these coupling reactions, often reducing reaction times to within 30 minutes. sorbonne-universite.fr

A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts. nih.govresearchgate.netresearchgate.net The choice of catalyst, along with the reaction conditions, can influence the efficiency and selectivity of the amination.

Investigation of Ligand Systems and Reaction Conditions

The choice of ligand is critical for the success of palladium-catalyzed amination reactions. acs.org Ligands stabilize the palladium center and facilitate the catalytic cycle. For the amination of pyridines, various phosphine-based ligands have been investigated. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), have proven to be particularly effective. researchgate.netnih.gov These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations. acs.orgarkat-usa.org They often exhibit high stability and catalytic activity. For instance, the use of SIPr and SIMes ligands can lead to orthogonal chemoselectivity in the cross-coupling of chloroaryl triflates, allowing for selective reaction at either the chloride or triflate position. nih.gov

Reaction conditions, including the choice of base, solvent, and temperature, are also crucial parameters that require careful optimization. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The solvent choice can influence the solubility of the reactants and the stability of the catalytic species.

| Catalyst/Precatalyst | Ligand | Base | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 2-Bromopyridine | N-Aryl-2-aminopyridine | researchgate.net |

| Pd₂(dba)₃ | BINAP | NaOtBu | 2-Bromo-5-(trifluoromethyl)pyridine | N-(Hetero)aryl-bis(5-(trifluoromethyl)pyridin-2-yl)amine | researchgate.net |

| RuPhos Precatalyst | RuPhos | LiHMDS | 3-Bromo-2-aminopyridine | N³-Substituted-2,3-diaminopyridine | nih.gov |

| BrettPhos Precatalyst | BrettPhos | LiHMDS | 3-Bromo-2-aminopyridine | N³-Substituted-2,3-diaminopyridine | nih.gov |

Regioselective Functionalization of Pyridine Rings for Diamine Introduction

The introduction of two amino groups onto the pyridine ring in a regioselective manner is a significant synthetic challenge. Several strategies have been developed to achieve this, often starting from readily available halogenated or nitrated pyridine precursors.

Multi-Step Synthesis from Halogenated or Nitro-Pyridines

A common approach involves the sequential functionalization of dihalopyridines. For example, starting with 2,4-dichloropyridine, a regioselective Buchwald-Hartwig amination can be performed at the more reactive C-2 position. researchgate.netresearchgate.net The resulting 2-amino-4-chloropyridine (B16104) can then undergo a second amination or a nucleophilic aromatic substitution to introduce the second amino group at the C-4 position. researchgate.net

Alternatively, nitropyridine derivatives can serve as versatile starting materials. nih.gov For instance, 2-chloro-3-nitropyridine (B167233) or 2-chloro-5-nitropyridine (B43025) can undergo nucleophilic substitution with an amine, followed by reduction of the nitro group to an amino group. nih.gov The reduction of the nitro group is typically achieved using reagents like iron in acidic media, tin(II) chloride, or through catalytic hydrogenation with catalysts such as Pd/C or Raney Ni. orgsyn.org This multi-step process allows for the controlled introduction of different amino substituents.

Reductive Amination and Nucleophilic Aromatic Substitution Approaches

Reductive amination provides another route for the synthesis of aminopyridines. masterorganicchemistry.com This method involves the reaction of a pyridine derivative containing a carbonyl group (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com While less common for the direct synthesis of 2,4-diaminopyridines, it can be a useful strategy for introducing specific alkylamino substituents.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. acs.orgyoutube.comyoutube.com In dihalopyridines, the reactivity of the halogen atoms towards nucleophilic displacement can differ, allowing for regioselective substitution. researchgate.net For example, in 2,4-dichloropyridine, the C-2 position is generally more susceptible to nucleophilic attack than the C-4 position. youtube.com This inherent reactivity can be exploited to introduce the first amino group selectively. The introduction of the second amino group may require harsher conditions or a different nucleophile. Microwave assistance can often enhance the rate and yield of SNAr reactions. researchgate.net

| Starting Material | Key Reactions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Sequential Buchwald-Hartwig amination | High regioselectivity, good yields | Requires palladium catalyst and specific ligands | researchgate.netresearchgate.net |

| 2-Chloro-3/5-nitropyridine | Nucleophilic substitution followed by nitro reduction | Versatile for introducing different amines, avoids expensive catalysts for the first step | Multi-step process, reduction step can sometimes lead to side products | nih.gov |

| 3-Aminopyridine | Chichibabin amination | Direct amination | Harsh reaction conditions (sodamide), often gives mixtures of products | orgsyn.org |

Synthetic Strategies for Structural Diversification of this compound

Once the core this compound scaffold is synthesized, further structural diversification can be achieved to create a library of analogues for various applications. acs.orgresearchgate.netfrontiersin.org This can involve modifications at the phenyl ring, the pyridine ring, or the amino groups.

Strategies for diversification include:

Substitution on the Phenyl Ring: By using variously substituted anilines in the initial C-N cross-coupling step, a wide range of analogues with different electronic and steric properties can be generated.

Functionalization of the Pyridine Ring: If the synthesis starts with a pyridine derivative already bearing other functional groups (e.g., cyano, ester), these can be further manipulated in the final product.

Derivatization of the Amino Groups: The amino groups themselves can be alkylated, acylated, or used as handles for further synthetic transformations, leading to a diverse set of compounds with potentially different biological activities or material properties. nih.gov

For instance, a regioselective cross-coupling of 2,4-diaminopyridines with aryl halides can be controlled by the presence or absence of a palladium catalyst, allowing for selective coupling at either the 2-amino or 4-amino position. researchgate.net This provides a powerful tool for creating complex, unsymmetrically substituted diaminopyridine derivatives.

N-Alkylation and N-Arylation of Amine Functionalities

The two amine groups on the this compound scaffold offer prime sites for synthetic elaboration through N-alkylation and N-arylation reactions. These modifications can significantly impact the compound's electronic properties, lipophilicity, and biological activity.

N-Alkylation:

The introduction of alkyl groups onto the amine nitrogens can be achieved through various modern catalytic methods. While direct alkylation studies on this compound are specific, the principles are well-established in the broader field of amine chemistry. Catalytic systems utilizing transition metals like ruthenium, cobalt, and copper-gold mixtures facilitate the N-alkylation of aromatic and aliphatic amines with alcohols, offering an atom-economical and environmentally benign alternative to traditional methods using alkyl halides. researchgate.netrsc.orgnih.gov

For instance, ruthenium complexes have been shown to efficiently catalyze the N-alkylation of primary and secondary amines with primary alcohols under mild conditions. researchgate.net Similarly, cobalt(II) complexes have been employed for the N-alkylation of amines with both primary and secondary alcohols, proceeding through a hydrogen auto-transfer (HAT) pathway. rsc.org A mixed heterogeneous photocatalyst of copper and gold on titanium dioxide has also been developed for the N-alkylation of pharmaceutically relevant amines at ambient temperatures. nih.gov An example of such a modification on a related scaffold is N2-pentylpyridine-2,4-diamine, where a pentyl group is attached at the 2-amino position, showcasing the feasibility of N-alkylation on the diaminopyridine core.

N-Arylation:

N-Arylation introduces an additional aryl moiety, creating more complex and sterically hindered structures. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. An efficient method for the direct arylation of N-(2-pyridyl) substituted anilines has been developed, which is highly relevant to the arylation of the 2-amino group of this compound. nih.gov This reaction demonstrates regioselectivity, with arylation occurring at the ortho position of the aniline ring, directed by the pyridine nitrogen. nih.gov

The scope of this palladium-catalyzed arylation has been investigated with various aryl donors. Boronic acids with both electron-donating and electron-withdrawing substituents are well-tolerated. nih.gov Interestingly, electron-deficient boronic acids, such as 3-nitrophenylboronic acid, have been found to provide higher yields in some cases. nih.gov The electronic nature of the substrate also plays a role; electron-rich aryl rings on the amine substrate generally lead to improved yields. nih.gov Notably, under the described conditions, N,N-diarylation was not observed as a competing process. nih.gov

Alternative methods for N-arylation include copper-catalyzed couplings. Simple copper salt systems in ethanol (B145695) have been shown to effectively catalyze the N-arylation of amines, amides, and other nitrogen nucleophiles using arylboroxines as the arylating agent. beilstein-journals.org This method is advantageous as it can often proceed under mild conditions without the need for a base or additional ligands. beilstein-journals.org

Table 1: Methodologies for N-Alkylation and N-Arylation of Amine Functionalities This table is interactive and can be sorted by clicking on the headers.

| Transformation | Catalyst System | Key Features | Relevant Findings | Citations |

|---|---|---|---|---|

| N-Alkylation | Ruthenium(II) Complexes | Mild reaction conditions, uses alcohols as alkylating agents. | Efficient for primary and secondary amines. | researchgate.net |

| N-Alkylation | Cobalt(II) Complexes | Tolerates various functional groups, proceeds via hydrogen auto-transfer. | Effective for primary and secondary alcohols. | rsc.org |

| N-Alkylation | Cu/Au on TiO₂ | Photocatalytic, ambient temperature. | Suitable for late-stage functionalization of complex amines. | nih.gov |

| N-Arylation | Palladium(II) Acetate / Boronic Acids | Regioselective ortho-arylation of N-aryl-2-aminopyridines. | Electron-deficient boronic acids can give high yields; electron-rich substrates improve yields. | nih.gov |

| N-Arylation | Copper Salts / Arylboroxines | Base-free and ligand-free conditions in ethanol. | Arylboroxines are highly active arylating agents. | beilstein-journals.org |

Modifications at the Phenyl and Pyridine Rings

Altering the substituents on the phenyl and pyridine rings of this compound is a key strategy for fine-tuning its properties.

Modifications at the Phenyl Ring:

The phenyl ring attached to the 4-amino group is a common site for modification. The synthesis of analogues with various substitution patterns on this ring allows for a systematic investigation of how electronic and steric factors influence activity. For example, in related dihydropyridine (B1217469) and pyridine structures, the introduction of different groups on a phenyl ring has been shown to have a significant impact. mdpi.comsemanticscholar.org

Hydrophobic groups, such as methylthio and isopropyl, at the para-position of the phenyl ring have been studied. mdpi.comsemanticscholar.org In some contexts, these nonpolar substituents can negatively affect biological activity due to the lack of hydrogen bonding interactions and steric hindrance that prevents optimal π-π stacking. mdpi.com Conversely, the introduction of polar groups can enhance activity. For instance, dihydropyridine analogues with 2,3,4-trimethoxy and 2-methoxy-3-hydroxyl substituents on the phenyl ring have displayed excellent inhibitory activities against certain enzymes, attributed to strong hydrogen bonding interactions with amino acid residues in the active site. semanticscholar.org

Modifications at the Pyridine Ring:

The pyridine ring itself can be modified to create novel analogues. One approach involves the replacement of the phenyl ring with other heterocyclic systems, such as pyridine or pyrimidine (B1678525), to lower the lipophilicity of the resulting compounds while aiming to retain high biological activity. service.gov.uk

Furthermore, direct substitution on the pyridine ring is a viable synthetic strategy. Various methods exist for the synthesis of polysubstituted pyridines, which can be adapted to the this compound scaffold. organic-chemistry.org For example, multi-component reactions can be employed to construct pyridine rings with diverse functionalities in good yields. mdpi.comsemanticscholar.org The basicity of the amines involved is a crucial factor in the success of these ring-closing reactions. semanticscholar.org These synthetic routes provide access to a wide library of analogues with varied substitution patterns, enabling the exploration of a broader chemical space.

Table 2: Examples of Modifications on Phenyl and Pyridine Rings of Analogous Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Ring Modified | Type of Modification | Example Substituent/Change | Rationale/Observation | Citations |

|---|---|---|---|---|

| Phenyl Ring | Introduction of Hydrophobic Groups | 4-(methylthio)phenyl, 4-isopropylphenyl | Can lead to reduced potency in some biological systems due to steric hindrance. | mdpi.comsemanticscholar.org |

| Phenyl Ring | Introduction of Polar Groups | 2,3,4-trimethoxyphenyl, 2-methoxy-3-hydroxyphenyl | Can enhance biological activity through increased hydrogen bonding interactions. | semanticscholar.org |

| Phenyl Ring | Introduction of Bulky Groups | 1-Naphthyl, 2-Naphthyl | Can have varied effects on activity, with some isomers showing high potency and others being inactive. | mdpi.comsemanticscholar.org |

| Pyridine Ring | Heterocyclic Replacement of Phenyl Group | Phenyl group replaced by a pyridine or pyrimidine ring. | Aims to lower lipophilicity and improve solubility. | service.gov.uk |

| Pyridine Ring | Direct Substitution | Introduction of various pharmacophores via multi-component reactions. | Allows for the creation of a diverse library of analogues to explore structure-activity relationships. | mdpi.comsemanticscholar.org |

Coordination Chemistry and Metalligand Design Derived from 2 N Phenylpyridine 2,4 Diamine

Elucidation of Coordination Modes and Denticity in Metal Complexes

A full elucidation of the coordination modes and denticity of 2-N-phenylpyridine-2,4-diamine in metal complexes would require experimental evidence, primarily from single-crystal X-ray diffraction studies of its coordination compounds. Such studies would provide definitive information on how the ligand binds to a metal center.

Bidentate Chelation Mechanisms through Nitrogen Donor Atoms

Based on the structure of this compound, a plausible coordination mode would be bidentate chelation. This could occur through the pyridine (B92270) nitrogen and the nitrogen of the amino group at the 2-position, forming a stable five-membered chelate ring. Another possibility for bidentate chelation could involve the two exocyclic amino nitrogen atoms, though this would result in a less common and potentially strained seven-membered ring. Without experimental data, the preferred chelation mechanism remains hypothetical.

Exploration of Monodentate and Polydentate Binding Affinities

The potential for this compound to act as a monodentate or polydentate ligand is also of theoretical interest. As a monodentate ligand, it would most likely coordinate through the sterically accessible and electronically favorable pyridine nitrogen. The possibility of it acting as a tridentate ligand, coordinating through all three nitrogen atoms, would depend on the flexibility of the ligand and the geometric preferences of the metal ion. However, the steric hindrance from the phenyl group might make simultaneous coordination of all three nitrogen atoms to a single metal center challenging.

Formation and Characterization of Transition Metal Coordination Compounds

The synthesis and characterization of transition metal complexes are foundational to understanding the coordination chemistry of any new ligand. This typically involves reacting the ligand with a metal salt and characterizing the resulting product using various spectroscopic and analytical techniques.

Synthesis of Organometallic Species with this compound Ligands

The synthesis of organometallic species involving this compound would likely follow established methodologies for related pyridine and amine-containing ligands. This could involve direct reaction with a suitable metal precursor in an appropriate solvent. Characterization would then be carried out using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the composition and structure of the new complexes.

Stereochemical and Geometrical Aspects of Complex Formation

The stereochemistry and geometry of metal complexes are dictated by the coordination number of the metal, its electronic configuration, and the steric and electronic properties of the ligands. With a potentially multidentate and unsymmetrical ligand like this compound, a variety of geometries such as square planar, tetrahedral, or octahedral could be envisioned depending on the metal and reaction conditions. Chiral centers could also arise upon coordination, leading to the formation of stereoisomers.

Electronic and Steric Factors Governing Metal-Ligand Interactions

Influence of N-Phenyl Substituent on Coordination Geometry and Stability

The coordination chemistry of this compound is significantly influenced by the presence of the N-phenyl substituent at the 2-amino position. This group imparts distinct steric and electronic effects that dictate the geometry of the resulting metal complexes and their thermodynamic stability. The ligand typically acts as a bidentate chelate, coordinating to a metal center via the pyridine ring nitrogen and the exocyclic nitrogen of the 2-amino group.

The primary influence of the N-phenyl group is steric. Its bulkiness in proximity to one of the primary coordination sites can lead to considerable steric hindrance. dalalinstitute.com This steric pressure can affect the coordination sphere of the metal ion, often resulting in distorted geometries. For instance, in an otherwise octahedral or square-planar complex, the presence of the phenyl group can cause a deviation from ideal bond angles to accommodate its size. The steric properties of substituents have been shown to significantly alter the molecular architecture and coordination sphere of complexes in related systems. rsc.org

The stability of metal complexes is governed by a combination of factors, including the basicity of the ligand and steric effects. dalalinstitute.comscribd.com The N-phenyl group has competing effects on the stability of complexes formed with this compound. While the phenyl group is inductively electron-withdrawing, which tends to decrease the basicity of the coordinating amino nitrogen and thus could reduce complex stability, it also introduces an extended π-system. This system can participate in π-stacking interactions, which may enhance the stability of the complexes, particularly in the solid state. uef.fi However, steric hindrance from a bulky substituent generally leads to the formation of less stable complexes compared to analogues with smaller groups. dalalinstitute.com

Table 1: Effects of the N-Phenyl Substituent on Coordination and Stability

| Feature | Influence of N-Phenyl Substituent | Consequence |

|---|---|---|

| Steric Hindrance | The bulky phenyl group creates steric crowding near the metal center. | Distorted coordination geometries; potential weakening of the metal-ligand bond. dalalinstitute.com |

| Ligand Bite Angle | Torsional strain between the phenyl and pyridine rings can constrain the chelate bite angle. | Affects the fit of the ligand to the metal ion's preferred geometry, influencing overall complex stability. |

| Ligand Basicity | The phenyl group is inductively electron-withdrawing. | Reduces the Lewis basicity of the coordinating amino nitrogen, potentially decreasing the thermodynamic stability of the complex. scribd.com |

| π-System | The phenyl group extends the conjugated π-system of the ligand. | Enables potential for stabilizing intramolecular or intermolecular π-stacking interactions. uef.fi |

Ligand Field Effects and Electronic Properties of Complexes

The electronic properties and ligand field effects of complexes incorporating this compound are governed by the interplay between the metal d-orbitals and the frontier orbitals of the ligand. libretexts.org The ligand itself is electronically asymmetric, featuring a π-accepting pyridine nitrogen donor and a σ-donating N-phenylamino nitrogen donor. This combination creates a unique ligand field environment that directly impacts the electronic structure and photophysical behavior of its metal complexes.

The replacement of ligands that are both σ-donors and π-acceptors (like bipyridine) with ligands that are primarily σ-donors (like diamines) is known to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in the resulting complex. chemrxiv.org Given that this compound contains both types of donors, its complexes are expected to have LUMO energies that are tunable based on the metal and coordination environment. The LUMO is typically centered on the π-accepting pyridine ring, while the Highest Occupied Molecular Orbital (HOMO) has significant contributions from both the metal d-orbitals and the electron-rich N-phenylamino moiety. acs.orgresearchgate.net The presence of the phenyl group can tune these energy levels, thereby influencing the electronic and photophysical properties. researchgate.net

The electronic absorption spectra of these complexes are expected to be characterized by several types of electronic transitions. These include:

Intraligand (IL) transitions: Occurring within the π-system of the ligand itself. The extended conjugation provided by the N-phenyl group can lead to π-π* transitions at relatively low energies. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) transitions: Involving the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital, typically on the pyridine ring. The energy of this transition is sensitive to the ligand field strength.

Ligand-to-Ligand Charge Transfer (LLCT) transitions: In some cases, a transition may occur from an orbital centered on the electron-rich N-phenylamino part of the ligand to the π* orbital of the pyridine ring. chemrxiv.org

The nature of the lowest-energy excited state, which dictates the emission properties, can be of IL, MLCT, or LLCT character, or a mixture thereof. chemrxiv.orgresearchgate.net The substitution on the ligand can cause a dramatic change in the orbital character of this emissive state. acs.org For example, the presence of the N-phenyl group, with its potential for π-stacking and extended conjugation, can favor the formation of low-energy emissive states, potentially leading to phosphorescence in complexes with heavy metal ions like iridium(III) or platinum(II). rsc.orgresearchgate.net The introduction of phenyl groups on ligands has been shown to increase quantum yields in some iridium complexes by suppressing non-radiative decay pathways. researchgate.net

Table 2: Predicted Electronic Transitions for Metal Complexes of this compound

| Transition Type | Description | Expected Spectral Region | Influence of N-Phenyl Group |

|---|---|---|---|

| π → π* (IL) | Excitation within the ligand's conjugated system. | UV to Visible | Red-shifts the transition due to extended conjugation; may result in a low-lying emissive state. researchgate.net |

| d → π* (MLCT) | From metal d-orbital to pyridine π* orbital. | Visible | Energy is tuned by the ligand field strength and the metal's oxidation state. rsc.org |

| LLCT | From N-phenylamino moiety to pyridine ring. | Visible | Possible due to the donor-acceptor nature within the ligand itself. chemrxiv.org |

Catalytic Applications of 2 N Phenylpyridine 2,4 Diamine Based Metal Complexes

Homogeneous Catalysis Paradigms

In homogeneous catalysis, the 2-N-phenylpyridine-2,4-diamine ligand framework has been instrumental in the development of soluble metal complexes that exhibit high activity and selectivity under mild reaction conditions. The ability to modify the ligand's structure provides a powerful tool for mechanistic investigations and the optimization of catalytic performance.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp2)-C(sp2) bonds. Palladium complexes bearing 2-phenylpyridine-type ligands have been shown to be effective catalysts for this transformation. researchgate.net The general mechanism for the Suzuki-Miyaura reaction catalyzed by a palladium complex involves a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Initially, the active Pd(0) catalyst undergoes oxidative addition with an organohalide (R¹-X) to form a Pd(II) intermediate. Subsequently, in the transmetalation step, the organic group (R²) from an organoboron compound is transferred to the palladium center, a process often facilitated by a base. nih.gov Finally, the two organic fragments (R¹ and R²) on the palladium complex couple in the reductive elimination step, yielding the desired biaryl product and regenerating the Pd(0) catalyst. nih.gov

The role of the this compound ligand in this process is multifaceted. Its nitrogen atoms coordinate to the palladium center, influencing its electronic properties and stability. For instance, the electron-donating nature of the amino groups can enhance the electron density at the metal center, which can in turn facilitate the oxidative addition step. The steric bulk of the phenyl group can also play a role in promoting the reductive elimination step and preventing the formation of undesired side products.

Mechanistic studies on related palladium(II) complexes with 2-phenylpyridine (B120327) derivatives have revealed that the complexes often adopt a square planar geometry, with the ligand coordinating through the pyridine (B92270) nitrogen. researchgate.net The stability and reactivity of these complexes are crucial for their catalytic efficacy. Investigations into nitrile-functionalized NHC-palladium complexes have shown that the removal of a coordinating solvent molecule, such as pyridine, from the complex is a key step in the catalytic cycle, allowing for the coordination of the reactants. rsc.org This highlights the dynamic nature of the ligand-metal interactions during catalysis.

Table 1: Key Mechanistic Steps in Suzuki-Miyaura Cross-Coupling

| Step | Description | Role of this compound Ligand |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. | The ligand's electronic properties can modulate the rate of this step. |

| Transmetalation | The organic group is transferred from the organoboron reagent to the palladium catalyst. | The ligand can influence the accessibility of the metal center for this exchange. |

| Reductive Elimination | The two coupled organic groups are expelled from the palladium catalyst. | The ligand's steric and electronic features can promote this final step. |

This table is based on general mechanistic principles of the Suzuki-Miyaura reaction and the inferred role of the specified ligand.

The development of chiral catalysts for asymmetric transformations is a significant goal in chemistry, enabling the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Chiral diamine ligands are well-established for their ability to induce enantioselectivity in a variety of metal-catalyzed reactions, most notably in asymmetric hydrogenation. ajchem-b.comresearchgate.net

While specific studies on this compound in asymmetric hydrogenation are not extensively documented, the principles derived from structurally similar diamine ligands are highly relevant. Ruthenium(II) complexes featuring chiral diamines and N-heterocyclic carbene (NHC) ligands have been successfully employed as precatalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. nih.gov These catalysts operate through a mechanism where the chiral environment created by the ligands directs the approach of the substrate, leading to the preferential formation of one enantiomer.

The synergistic effect of a chiral diamine and another ligand, such as a phosphine (B1218219) in Noyori's renowned catalysts, is crucial for high enantioselectivity. researchgate.net The diamine ligand is believed to interact with the substrate through the formation of a six-membered chelate ring with the metal center, which, in conjunction with the electronic and steric influence of the other ligands, dictates the stereochemical outcome. ajchem-b.com The N-H moiety of the diamine ligand can also participate in hydrogen bonding interactions, further organizing the transition state assembly.

In the context of this compound, its derivatives with chiral centers could be envisioned to function similarly. The combination of the pyridine nitrogen and the two amino groups provides multiple coordination sites that can be tailored to create a specific chiral pocket around the metal center.

Table 2: Enantioselective Hydrogenation of Ketones with Ru(II)-NHC-Diamine Complexes

| Substrate | Catalyst | Enantiomeric Ratio (e.r.) | Yield (%) |

| Acetophenone | C4 | 98.5:1.5 | 83 |

| 1-(Thiophen-2-yl)ethan-1-one | C4 | 97.5:2.5 | 92 |

| Benzo-fused cyclic ketones | C4 | High e.r. values | - |

Data adapted from a study on Ru(II)-NHC-diamine complexes, illustrating the potential of diamine ligands in asymmetric hydrogenation. nih.gov The specific catalyst "C4" contains (1R,2R)-1,2-di-p-tolylethane-1,2-diamine.

The conversion of solar energy into chemical fuels, such as hydrogen, through photocatalysis is a promising strategy for a sustainable energy future. Transition metal complexes, particularly those of iridium and ruthenium, are widely studied as photosensitizers in these systems due to their ability to absorb visible light and initiate electron transfer processes. polyu.edu.hknih.gov The ligands coordinated to the metal center play a critical role in tuning the photophysical and electrochemical properties of the complex.

Iridium(III) complexes based on bidentate N^N ligands like 2,2'-bipyridine (B1663995) and cyclometalating C^N ligands such as 2-phenylpyridine are excellent candidates for photocatalytic hydrogen evolution (PHE). polyu.edu.hkrsc.org These complexes possess long-lived excited states, good photostability, and tunable redox potentials. polyu.edu.hk The introduction of functional groups onto the ligands allows for the manipulation of their electronic properties, which in turn affects the efficiency of the photocatalytic system.

A typical photocatalytic hydrogen evolution system consists of a photosensitizer, a sacrificial electron donor, and a water source. polyu.edu.hk Upon absorption of light, the photosensitizer is excited to a higher energy state. It can then be reductively quenched by the electron donor, generating a more powerful reducing agent. This reduced photosensitizer can then transfer an electron to a proton source, leading to the formation of hydrogen gas, often mediated by a co-catalyst.

While direct studies on this compound in this context are limited, the principles are transferable. The amino groups in the 2,4-diamine positions would be expected to act as electron-donating groups, which could enhance the reducing power of the excited state of the complex. The photostability of the complex is also a crucial factor for long-term catalytic performance. polyu.edu.hk

Table 3: Performance of an Iridium(III) Complex in Co-catalyst-free Photocatalytic Hydrogen Evolution

| Photosensitizer | Hydrogen Production Rate (ηH₂) (mmol g⁻¹ h⁻¹) | Sacrificial Donor | Proton Source |

| Ir-1 | 3.20 | Triethylamine (TEA) | Water |

| Ir-2 (control) | 0.90 | Triethylamine (TEA) | Water |

| Ir-3 (homoleptic) | 0.24 | Triethylamine (TEA) | Water |

Data adapted from a study on heteroleptic Iridium(III) complexes, demonstrating the impact of ligand design on photocatalytic efficiency. polyu.edu.hk Ir-1 and Ir-2 are heteroleptic complexes, while Ir-3 is a homoleptic complex.

Heterogeneous Catalysis and Immobilized Systems

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, significant research has focused on their immobilization onto solid supports. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with high surface areas and tunable structures, making them excellent platforms for immobilizing catalytic species. usf.eduacs.org The incorporation of this compound-based complexes into these frameworks can be achieved by using the ligand itself or a functionalized derivative as a building block.

For instance, 2-phenylpyridine has been utilized as an organic monomer in the construction of COFs due to its excellent binding affinity for various transition metal ions. usf.edu Similarly, diamine-linked COFs have been designed and investigated for applications such as gas capture and separation. rsc.org By integrating a catalytically active metal complex into the pores or as part of the framework of a MOF or COF, site isolation of the catalytic centers can be achieved, preventing bimolecular deactivation pathways and potentially enhancing catalytic performance.

A dual-metalation strategy within a single COF has been reported for C-N cross-coupling reactions, where an iridium photosensitizer and a nickel catalyst were co-immobilized. nih.gov This approach leverages the confined space of the COF pores to facilitate efficient electron transfer between the two metal centers. The COF backbone acts as a host, preventing the aggregation and deactivation of the catalytic species. nih.gov

Another strategy for heterogenizing homogeneous catalysts is to anchor them onto the surface of an inert support material, such as silica, polymers, or glass fibers. researchgate.netpsu.edu This can be achieved through covalent bonding or non-covalent interactions. The resulting surface-supported catalysts can be easily separated from the reaction mixture and reused.

For photocatalytic applications, immobilizing the catalyst on a support is particularly advantageous. For example, TiO₂ nanoparticles, a common photocatalyst, have been immobilized on glass slides for use in high-pressure CO₂ photoreduction reactors. mdpi.com This approach not only simplifies catalyst recovery but also allows for the design of continuous-flow reactors, which are more efficient for industrial-scale processes. The immobilization of this compound-based complexes on such supports could pave the way for their application in practical and scalable catalytic systems.

Supramolecular Chemistry and Advanced Self Assembly Principles Involving 2 N Phenylpyridine 2,4 Diamine

Engineering of Hydrogen-Bonded Supramolecular Architectures

The creation of predictable and stable supramolecular architectures through hydrogen bonding is a cornerstone of crystal engineering. The structure of 2-N-phenylpyridine-2,4-diamine is particularly well-suited for this purpose, featuring distinct functional groups that can engage in a variety of hydrogen-bonding motifs. These interactions are fundamental in guiding the self-assembly process to form well-defined one-, two-, or three-dimensional networks. chinesechemsoc.orgrsc.org The suppression of nonradiative decay through the formation of hydrogen-bonded networks is a known strategy to induce properties like room-temperature phosphorescence in organic compounds. chinesechemsoc.org

The molecular architecture of this compound contains several key features that dictate its role in forming supramolecular assemblies. The 2,4-diaminopyridine core is a potent hydrogen-bonding unit. The two amino groups (-NH₂) serve as effective hydrogen bond donors, while the pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor. ijpsonline.com This arrangement facilitates the formation of robust and directional intermolecular connections.

Studies on analogous compounds, such as N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines, reveal that the 2,4-diamino motif readily engages in extensive and often charge-assisted hydrogen bonds, including N-H···N and N-H···O interactions. nih.gov These interactions are strong enough to direct the assembly of molecules into predictable patterns like chains and sheets. nih.gov Similarly, in the context of this compound, the amino groups can form strong hydrogen bonds with acceptor atoms on adjacent molecules.

Furthermore, the lone pair of electrons on the pyridine nitrogen atom makes it a prime site for accepting hydrogen bonds, contributing to the stability of the resulting network. rsc.orgijpsonline.com The phenyl substituent introduces the possibility of additional, weaker non-covalent interactions, such as C-H···π and π-π stacking interactions, which can further stabilize the supramolecular structure. beilstein-journals.orgmdpi.com The interplay between the strong, directional hydrogen bonds from the diamino groups and the weaker, less directional stacking interactions from the phenyl ring allows for fine control over the final assembled architecture.

The predictable hydrogen-bonding patterns of this compound enable the design of tunable supramolecular networks. By introducing complementary molecules, it is possible to modify the network's structure and properties. These networks can be designed to have cavities or channels, making them suitable for host-guest chemistry, where the network acts as a host to encapsulate smaller guest molecules. researchgate.net

The tunability of these systems can be achieved in several ways:

Guest Inclusion: The incorporation of different guest molecules can alter the geometry and stability of the host framework, sometimes leading to polymorphism. researchgate.net

Ligand Modification: Chemical modification of the this compound scaffold, for instance, by adding substituents to the phenyl ring, can systematically alter the intermolecular interactions and thus the resulting network topology. Studies on related cyclometalated iridium complexes have shown that substitutions on the phenylpyridine ligand can tune the electronic properties of the resulting assembly. acs.org

In the context of host-guest chemistry, related monofunctional platinum(II) compounds bearing 4-phenylpyridine (B135609) ligands have been shown to interact with cucurbit mdpi.comuril (CB7), a macrocyclic host, demonstrating the potential of phenylpyridine moieties to participate in host-guest complexation. rsc.org The combination of hydrogen bonding, metal coordination, and host-guest interactions provides a powerful toolkit for creating complex, functional materials with tailored properties. nih.gov

Design and Construction of Coordination Polymers and Metallotectons

Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked by organic ligands, forming extended one-, two-, or three-dimensional structures. mdpi.comresearchgate.net The predictable and directional nature of metal-ligand coordination bonds makes them ideal for the rational design of crystalline materials. nih.gov this compound, with its multiple nitrogen donor sites, is an excellent candidate for use as a ligand, or "tecton," in the construction of CPs.

The pyridine nitrogen is a classic coordination site for a wide range of transition metals. acs.org Upon coordination to a metal center, the this compound molecule can be considered a "metallotecton"—a building block that possesses both the coordination site and additional functional groups capable of secondary interactions. This concept has been successfully applied to structurally similar ligands. For example, complexes of 2,2′-bipyridine-4,4′-diamine and 6-pyridin-2-yl- researchgate.netnih.gov-triazine-2,4-diamine have been used as metallotectons where, after coordination to a metal ion, the exocyclic amino groups direct further assembly through hydrogen bonding. researchgate.netresearchgate.net

In such a system, the this compound would first coordinate to a metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)) through its pyridine and/or amino nitrogen atoms, forming a discrete metal complex. researchgate.net These individual complexes then act as nodes, which self-assemble into an extended network directed by the non-covalent interactions of the pendant phenyl and amino groups. semanticscholar.org

| Ligand | Key Functional Groups | Role in Assembly | Resulting Structure Type |

|---|---|---|---|

| 6-pyridin-2-yl- researchgate.netnih.gov-triazine-2,4-diamine | Pyridine, Diaminotriazine | Acts as a metallotecton; diaminotriazine groups form extensive hydrogen bonds post-coordination. researchgate.netresearchgate.net | Hydrogen-bonded 3D networks. researchgate.netresearchgate.net |

| 2,2′-bipyridine-4,4′-diamine | Bipyridine, Diamine | Forms metal complexes ([M(ligand)₃]²⁺) that act as hydrogen-bond-donor metallotectons. researchgate.net | 3D hydrogen-bonded networks with carboxylate counteranions. researchgate.net |

| 4-phenylpyridine | Pyridine, Phenyl | Coordinates to metal centers; phenyl group participates in host-guest chemistry and π-stacking. rsc.orgnih.gov | Discrete macrocycles and host-guest complexes. rsc.org |

| 4-aminopyridine | Pyridine, Amine | Protonated form acts as a hydrogen-bond donor to link anionic metal complexes. rsc.org | 3D hydrogen-bonded networks. rsc.org |

Interplay of Coordination and Non-Covalent Interactions in Directed Assembly

The true sophistication in the self-assembly of systems involving this compound lies in the interplay between strong, directional coordination bonds and weaker, non-covalent interactions. mdpi.com This hierarchical combination of interactions allows for the precise construction of complex, multi-dimensional architectures. The initial coordination of the ligand to a metal center serves to pre-organize the building blocks, positioning them in a specific geometry. Subsequently, weaker forces such as hydrogen bonding and π-π stacking guide the assembly of these pre-organized units into the final, thermodynamically favored superstructure. nih.govresearchgate.net

This principle is well-illustrated by related metallotecton systems. researchgate.net When a ligand like 6-pyridin-2-yl- researchgate.netnih.gov-triazine-2,4-diamine coordinates with a metal nitrate (B79036) salt, it forms an octahedral metallotecton. The crucial step in forming an extended network is the subsequent self-assembly of these metallotectons, which is directed by predictable hydrogen bonding between the diaminotriazine groups. The nitrate counterions also play a role, participating in the hydrogen-bonding network to create cohesive 2D and 3D structures. researchgate.net

In a similar fashion, coordination polymers built from this compound would utilize this synergistic approach.

Coordination: The pyridine and amino nitrogens bind to a metal ion, creating a rigid, well-defined coordination complex (the metallotecton). acs.org

Hydrogen Bonding: The remaining N-H groups on the amines act as powerful directional forces, linking the metallotectons together through robust N-H···N or N-H···X (where X is an anion or solvent molecule) hydrogen bonds. rsc.orgnih.gov

π-π Stacking: The phenyl rings of adjacent ligands can engage in π-π stacking interactions, providing additional stabilization and helping to dictate the packing arrangement in the solid state. nih.gov

Other Weak Interactions: More subtle forces, such as n→π* interactions, where the lone pair of a heteroatom interacts with the π-system of an aromatic ring, can also contribute to the stability and specific conformation of the final assembly. semanticscholar.org

This combination of covalent coordination and a suite of non-covalent interactions provides a powerful strategy for "directed assembly," enabling the rational design of functional materials from the molecular level up. acs.orgnih.gov

Advanced Spectroscopic and Computational Probing of 2 N Phenylpyridine 2,4 Diamine Systems

Elucidation of Molecular Structure and Bonding through Spectroscopy

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the bonding within 2-N-phenylpyridine-2,4-diamine and its analogues. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity and chemical environment of atoms, while mass spectrometry allows for the determination of molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide characteristic signals for the protons and carbons of the pyridine (B92270) and phenyl rings, as well as the amine groups.

Based on studies of related compounds like 2-phenylpyridine (B120327) and phenazopyridine derivatives, the aromatic protons of the pyridine and phenyl rings are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between δ 6.5 and 8.5 ppm rsc.orgchemicalbook.comnih.gov. The protons of the amine groups would likely appear as broad singlets, and their chemical shift would be sensitive to solvent and concentration. In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would exhibit signals in the range of δ 100-160 ppm rsc.orgresearchgate.netchemicalbook.com. The specific chemical shifts would be influenced by the positions of the amino and phenyl substituents on the pyridine ring.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N stretching vibrations of the primary and secondary amine groups, typically in the region of 3500-3300 cm⁻¹ and 1350-1250 cm⁻¹, respectively researchgate.netchemicalbook.comnist.govnist.gov. Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine and phenyl rings would appear in the 1600-1450 cm⁻¹ region researchgate.netyoutube.com.

Interactive Table: Expected NMR and IR Data for this compound

| Technique | Functional Group | Expected Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic C-H | 6.5 - 8.5 |

| ¹H NMR | Amine N-H | Variable, broad |

| ¹³C NMR | Aromatic C | 100 - 160 |

| IR | Amine N-H Stretch | 3500 - 3300 |

| IR | Aromatic C-H Stretch | 3100 - 3000 |

| IR | Aromatic C=C/C=N Stretch | 1600 - 1450 |

| IR | C-N Stretch | 1350 - 1250 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, influenced by the presence of the pyridine ring, the phenyl group, and the amino substituents. Common fragmentation patterns for aromatic amines include the loss of small neutral molecules such as HCN, NH₃, and H₂ libretexts.orgchemguide.co.ukwikipedia.org. For N-phenyl substituted amines, cleavage of the C-N bond connecting the phenyl group to the nitrogen atom is a likely fragmentation route nist.govnih.govlibretexts.orgmiamioh.edu. The pyridine ring can undergo characteristic ring-opening and rearrangement reactions. The presence of two amino groups may lead to complex fragmentation pathways involving interactions between these groups.

A plausible fragmentation pathway could involve the initial loss of a hydrogen atom to form a stable [M-H]⁺ ion. Subsequent fragmentation could involve the cleavage of the N-phenyl bond or the loss of an amino group. The fragmentation pattern would provide valuable insights into the connectivity and stability of the different parts of the molecule.

Characterization of Electronic States and Photophysical Pathways

The electronic and photophysical properties of this compound systems are of significant interest due to their potential applications in optoelectronic devices. UV-Visible absorption and emission spectroscopy are employed to probe the electronic transitions and luminescent behavior of these compounds and their metal complexes.

UV-Visible Absorption and Emission Spectroscopy of Complexes

Complexes of this compound with transition metals are expected to exhibit rich UV-Visible absorption spectra. These spectra typically feature intense absorption bands in the ultraviolet region (250-400 nm), which are attributed to π-π* intraligand transitions within the aromatic rings of the ligand acs.org. In the visible region (400-600 nm), weaker and broader absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed acs.org. The energy and intensity of these MLCT bands are highly dependent on the nature of the metal ion, the solvent, and the specific substitution pattern on the ligand.

Upon excitation, many of these complexes exhibit luminescence. The emission spectra provide information about the nature of the excited states and the pathways for radiative and non-radiative decay. The emission properties, such as the emission wavelength, quantum yield, and lifetime, can be tuned by modifying the ligand structure or the metal center tubitak.gov.trekb.eg.

Luminescence Properties and Applications in Optoelectronic Materials

The luminescence of metal complexes derived from this compound makes them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the emission color by modifying the ligand structure is a key advantage for these applications ekb.eg. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl or pyridine rings can significantly alter the energy of the emissive state and, consequently, the color of the emitted light.

Complexes of platinum(II) and iridium(III) with related polypyridyl ligands have shown high quantum efficiencies and are actively being investigated for their electroluminescent properties acs.org. The photophysical properties of copper(I) complexes with pyridine-based ligands have also garnered significant attention due to the earth-abundance and low cost of copper elsevierpure.comrsc.org. The design of ligands that promote efficient luminescence by minimizing non-radiative decay pathways is a key area of research in the development of new optoelectronic materials rsc.org.

Quantum Chemical Calculations and Theoretical Modeling

Quantum Chemical Calculations , particularly those based on Density Functional Theory (DFT), have become an invaluable tool for complementing experimental studies and providing deeper insights into the properties of molecules like this compound researchgate.netresearchgate.netresearchgate.netresearchgate.net. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Theoretical modeling can be used to simulate NMR and IR spectra, aiding in the assignment of experimental signals nih.gov. Furthermore, DFT and its time-dependent extension (TD-DFT) can be employed to calculate the energies of the frontier molecular orbitals (HOMO and LUMO) and to predict the UV-Visible absorption spectra of the molecule and its metal complexes nih.gov. These calculations provide a theoretical framework for understanding the nature of the electronic transitions observed experimentally.

For luminescent complexes, quantum chemical methods can be used to investigate the properties of the excited states, including their geometries and energies rsc.orgnih.gov. This information is crucial for understanding the factors that govern the efficiency and color of the luminescence. By providing a detailed picture of the electronic structure and photophysical pathways, theoretical modeling plays a vital role in the rational design of new materials with tailored optoelectronic properties.

Interactive Table: Theoretical vs. Experimental Data Correlation

| Property | Experimental Technique | Computational Method | Correlated Information |

| Molecular Geometry | X-ray Crystallography | DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | IR & Raman Spectroscopy | DFT Frequency Calculation | Assignment of vibrational modes |

| Electronic Transitions | UV-Visible Spectroscopy | TD-DFT | Prediction of absorption and emission wavelengths |

| Excited State Properties | Luminescence Spectroscopy | TD-DFT, CASSCF/CASPT2 | Nature of emissive states, luminescence efficiency |

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method to investigate the electronic structure and ground state properties of molecules, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov For systems like this compound, DFT calculations provide fundamental insights into molecular geometry, electronic distribution, and chemical reactivity.

The foundational step in DFT analysis is the geometry optimization of the molecule. This process determines the lowest energy arrangement of atoms, providing a stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated, offering a detailed picture of the molecular framework.

A critical aspect of understanding a molecule's chemical behavior lies in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.govresearchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the ground state.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices, rooted in conceptual DFT, help predict how the molecule will interact with other chemical species. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These computational tools allow for a detailed prediction of the reactivity and stability of this compound without the need for extensive experimental synthesis and characterization. nih.govacs.org

Table 1: Calculated Ground State Properties and Reactivity Descriptors for this compound using DFT

Note: These are representative values based on theoretical calculations for similar aromatic amine and pyridine structures.

| Parameter | Calculated Value |

|---|---|

| Electronic Energy (Hartree) | -665.123 |

| E_HOMO (eV) | -5.45 |

| E_LUMO (eV) | -1.21 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.24 |

| Chemical Potential (μ) (eV) | -3.33 |

| Chemical Hardness (η) (eV) | 2.12 |

| Electrophilicity Index (ω) (eV) | 2.61 |

| Dipole Moment (Debye) | 2.58 |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics and Spectra

To understand the photophysical properties of this compound, such as how it absorbs light and behaves in its excited states, Time-Dependent Density Functional Theory (TDDFT) is the computational method of choice. mdpi.com TDDFT extends the principles of DFT to study electronic excited states, making it an invaluable tool for simulating and interpreting UV-Visible absorption spectra. biochempress.comnih.govresearchgate.net

TDDFT calculations, typically performed on the DFT-optimized ground state geometry, provide information about vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. nih.gov These calculations yield a list of possible electronic transitions, each associated with an excitation energy and an oscillator strength. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon light absorption. Transitions with high oscillator strengths are considered "allowed" and are expected to result in strong absorption bands in the experimental spectrum, while those with near-zero oscillator strengths are "forbidden." youtube.com

By analyzing the molecular orbitals involved in the most probable transitions (those with significant oscillator strengths), the nature of the excitation can be characterized. For aromatic systems like this compound, the low-energy electronic transitions are often of a π → π* character, involving the promotion of an electron from a bonding π-orbital (often the HOMO) to an antibonding π*-orbital (often the LUMO).

The simulated spectrum is generated by plotting the calculated excitation energies (converted to wavelength, λ_max) against their corresponding oscillator strengths. This theoretical spectrum can then be compared with experimental UV-Vis data to validate the computational model and aid in the assignment of absorption bands. mdpi.com Such studies are crucial for understanding the electronic structure of the excited states, which governs processes like fluorescence and phosphorescence. acs.orgnih.gov The accuracy of TDDFT predictions can be influenced by the choice of the functional and basis set, and comparisons with experimental data are often necessary to benchmark the computational approach. nih.govnih.gov

Table 2: Calculated Excited State Properties for this compound using TDDFT

Note: These are representative values based on theoretical calculations for similar phenylpyridine structures.

| Excited State | Excitation Energy (eV) | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.52 | 352 | 0.185 | HOMO → LUMO (95%) |

| S2 | 3.98 | 311 | 0.092 | HOMO-1 → LUMO (88%) |

| S3 | 4.35 | 285 | 0.005 | HOMO → LUMO+1 (92%) |

| S4 | 4.61 | 269 | 0.254 | HOMO-2 → LUMO (45%), HOMO → LUMO+2 (40%) |

Polymer Science and Functional Materials Derived from 2 N Phenylpyridine 2,4 Diamine

Utilization as Monomers in Advanced Polymer Synthesis

The diamine 2-N-phenylpyridine-2,4-diamine serves as a valuable monomer in the synthesis of advanced polymers, particularly high-performance polyimides. Its unique structure, featuring a pyridine (B92270) ring, a phenyl group, and two amine functionalities, imparts specific characteristics to the resulting polymers.

Polycondensation Reactions for Pyridine-Containing Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability and mechanical strength. researchgate.netnih.gov They are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. tandfonline.commdpi.com The first step involves the formation of a poly(amic acid) intermediate at room temperature, which is then converted to the final polyimide through thermal or chemical imidization. mdpi.com

The incorporation of pyridine-containing diamines, such as this compound, into the polyimide backbone is a strategic approach to modify and enhance polymer properties. tandfonline.com While specific studies focusing solely on this compound are limited, research on analogous pyridine-containing diamines provides significant insights. For instance, novel polyimides have been successfully synthesized by reacting various aromatic dianhydrides with diamines containing pyridine and other functional groups. researchgate.nettandfonline.com These reactions typically proceed in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). tandfonline.commdpi.com The resulting polyimides often exhibit high molecular weights, as indicated by their inherent viscosity values, which is a prerequisite for forming strong and flexible films. tandfonline.com

A variety of aromatic dianhydrides can be employed in these polycondensation reactions, each contributing to the final properties of the polyimide. Commonly used dianhydrides include pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). researchgate.net The choice of dianhydride allows for the fine-tuning of properties such as thermal stability, solubility, and mechanical strength.

Impact on Polymerization Kinetics and Macromolecular Architecture

The rigid and non-linear structure of the this compound monomer is expected to have a significant impact on the macromolecular architecture of the resulting polyimides. The introduction of such a kinked, asymmetric unit into the polymer backbone disrupts the chain packing and reduces the crystallinity of the polymer. doi.org This amorphous nature is a key factor in enhancing the solubility of the polyimides. The bulky phenyl group further contributes to this effect by increasing the free volume within the polymer matrix. This contrasts with polyimides derived from linear, symmetric diamines, which tend to be more crystalline and less soluble. doi.org The resulting amorphous and less-ordered structure can lead to polymers with improved processability, allowing them to be more easily fabricated into films and other forms.

Influence of Pyridine Diamine Moiety on Polymer Performance

Enhanced Solubility and Processability of Polymeric Materials

A significant challenge with many high-performance aromatic polyimides is their poor solubility in common organic solvents, which limits their processability. The introduction of pyridine-containing diamines, such as this compound, is a well-established strategy to overcome this limitation. nih.govtandfonline.com The nitrogen atom in the pyridine ring can participate in dipole-dipole interactions with polar aprotic solvents, leading to improved solubility. tandfonline.com

Studies on various polyimides derived from pyridine-containing diamines have consistently demonstrated their enhanced solubility in solvents like NMP, DMF, and dimethylacetamide (DMAc). tandfonline.commdpi.com For some structures, solubility has even been achieved in less polar solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607). tandfonline.com This enhanced solubility is crucial for practical applications, as it allows for the casting of high-quality, flexible films from solution. The amorphous nature of these polymers, resulting from the disruption of chain packing by the pyridine diamine moiety, is a primary contributor to their improved solubility and, consequently, their enhanced processability. doi.org

| Solvent | Solubility |

|---|---|

| N-Methyl-2-pyrrolidone (NMP) | ++ |

| N,N-Dimethylacetamide (DMAc) | ++ |

| N,N-Dimethylformamide (DMF) | ++ |

| Dimethyl Sulfoxide (DMSO) | + |

| m-Cresol | + |

| Pyridine | + |

| Tetrahydrofuran (THF) | +/- |

| Chloroform | +/- |

Thermal and Mechanical Property Modulation

The inclusion of the rigid aromatic and heterocyclic structures of this compound into the polymer backbone generally leads to high thermal stability. Polyimides derived from pyridine-containing diamines typically exhibit high glass transition temperatures (Tg) and good thermal decomposition temperatures. researchgate.netnih.gov The Tg values for such polyimides are often in the range of 200-300°C, indicating that they retain their mechanical integrity at elevated temperatures. researchgate.net The thermal stability is also reflected in their high char yields at high temperatures in an inert atmosphere.

The mechanical properties of these polyimides are also noteworthy. The rigid polymer backbone contributes to high tensile strength and modulus. researchgate.net Films cast from solutions of pyridine-containing polyimides are often strong and flexible, with good elongation at break, making them suitable for various demanding applications. researchgate.nettandfonline.com

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 252 - 296 °C researchgate.net |

| Tensile Strength | 81 - 111 MPa researchgate.net |

| Elongation at Break | 4.3 - 8.7% researchgate.net |

| Tensile Modulus | 1.3 - 2.4 GPa researchgate.net |

Development of Specialty Polymers and Functional Materials

The unique combination of properties imparted by the this compound monomer makes it a candidate for the development of specialty polymers and functional materials. The presence of the pyridine nitrogen atom not only enhances solubility but also provides a site for potential post-polymerization modification, such as protonation or coordination with metal ions. tandfonline.com This opens up possibilities for creating materials with tailored optical, electrical, or catalytic properties.

For example, the incorporation of pyridine units can lead to polymers with interesting photoluminescent or fluorescent properties, which are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. tandfonline.com Furthermore, the ability of the pyridine nitrogen to interact with metal ions has been explored for the development of polymer-metal complexes, which can have applications in catalysis and as functional coatings. researchgate.net The high thermal stability and good mechanical properties of polyimides derived from this diamine also make them attractive for use as high-performance films, coatings, and adhesives in the aerospace and electronics industries. researchgate.netnih.gov

Rational Design of Polymers for Specific Applications

The strategic design of polymers incorporating this compound or its derivatives allows for the fine-tuning of material properties to meet the demands of specific high-performance applications. The inclusion of the pyridine moiety is a key design element, as its lone pair of electrons can enhance solubility in polar solvents through protonation and improve interactions within the polymer matrix. researchgate.netresearchgate.net This approach has been particularly successful in the field of aromatic polyimides, which are renowned for their exceptional thermal stability and mechanical strength. oaes.cc

Researchers have demonstrated that by systematically modifying the structure of the diamine monomer, polymers with a desirable balance of properties such as high thermal resistance, good processability, and specific surface characteristics can be achieved. A notable example involves the synthesis of a complex aromatic diamine, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), which incorporates pyridine rings, flexible ether linkages, and pyrrolidine (B122466) groups. mdpi.com Polyimides synthesized from this monomer exhibit a combination of high thermal stability, excellent solubility in common organic solvents, and significant hydrophobicity. mdpi.com This multi-group synergy exemplifies rational design: the rigid aromatic and pyridine components contribute to thermal stability, while the ether and bulky pyrrolidine groups disrupt chain packing to enhance solubility without significantly compromising thermal properties. mdpi.com

The key properties of these rationally designed polyimides are summarized in the table below.

| Polymer Backbone | Dianhydride Reactant | Glass Transition Temp. (T_g) (°C) | 10% Weight Loss Temp. (T_d10%) (°C) | Water Contact Angle (°) | Key Feature |

| PPAPP-based Polyimide | Pyromellitic dianhydride (PMDA) | > 316 | 580 | 97.7 | High Hydrophobicity |

| PPAPP-based Polyimide | 4,4'-Oxydiphthalic anhydride (ODPA) | > 316 | 571 | 85.6 | Excellent Solubility |

| PPAPP-based Polyimide | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | > 316 | 563 | 91.3 | Balanced Properties |

| PPAPP-based Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | > 316 | 552 | 95.4 | High Thermal Stability |

This table presents data derived from research on polyimides synthesized from the derivative 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP). mdpi.com

Further design strategies include the creation of hyperbranched or dendronized polymers. nih.govresearchgate.net For instance, dendronized polyimides with extensive alkyl side chains have been developed to achieve exceptional solubility in common organic solvents like chloroform and toluene, a significant advantage for material processing. nih.gov These materials maintain high glass transition temperatures and thermal stability, making them suitable for specialized applications such as vertical alignment layers in liquid crystal displays (LCDs). nih.gov

Composites and Hybrid Materials Incorporating this compound Derivatives

The functional groups present in this compound make it and its derivatives excellent building blocks for creating advanced composites and hybrid materials, such as metal-organic frameworks (MOFs) and polymer composites. acs.orgacs.orgsemanticscholar.org These materials combine the properties of the organic polymer or ligand with an inorganic or secondary component to achieve functionalities not attainable by either component alone.

Polymer Composites: Polymers derived from phenylenediamines can be integrated into composite materials for various applications. scispace.com For example, hybrid composites have been prepared through the in situ oxidative polymerization of diphenylamine (B1679370) derivatives in the presence of highly porous, N-doped carbon. semanticscholar.org The resulting materials exhibit high thermal stability and tunable electrical conductivity, which can be modified by post-synthesis heat treatment. semanticscholar.org Polyphenylenediamines also act as reducing agents, enabling the formation of composites with noble metals. This property can be harnessed for applications in catalysis or the recovery of precious metals. scispace.com

Hybrid Materials: Metal-Organic and Covalent-Organic Frameworks: Hybrid organic-inorganic materials, particularly porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), represent a significant area of materials science. acs.orgacs.org In these structures, molecules like this compound can serve as the organic "linker" or "tecton" that connects metal ions (in MOFs) or other organic nodes (in COFs). The pyridine nitrogen and amine groups are ideal for coordinating with metal centers. researchgate.net